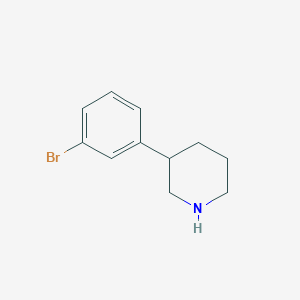![molecular formula C16H18ClNO2 B12973646 4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride](/img/structure/B12973646.png)
4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is an organic compound with significant applications in various scientific fields This compound is characterized by the presence of a biphenyl group attached to an aminobutanoic acid moiety, forming a hydrochloride salt
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride typically involves the following steps:
Formation of Biphenyl Intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Amination: The biphenyl intermediate undergoes amination using a suitable amine source under catalytic conditions to introduce the amino group.
Butanoic Acid Formation: The amino-biphenyl compound is then reacted with a butanoic acid derivative to form the desired aminobutanoic acid.
Hydrochloride Salt Formation: Finally, the aminobutanoic acid is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反应分析
Types of Reactions
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or hydroxylamine derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The biphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitro-biphenyl derivatives, hydroxylamine derivatives.
Reduction: Amino-biphenyl derivatives.
Substitution: Halogenated biphenyl derivatives, substituted biphenyl derivatives.
科学研究应用
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
作用机制
The mechanism of action of 4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride involves its interaction with specific molecular targets. The biphenyl group may facilitate binding to hydrophobic pockets in proteins, while the aminobutanoic acid moiety can interact with polar or charged residues. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
Biphenyl-4-carboxylic acid: Similar biphenyl structure but with a carboxylic acid group instead of an aminobutanoic acid.
4-Aminobiphenyl: Contains an amino group attached directly to the biphenyl structure.
4-Phenylbutanoic acid: Features a phenyl group attached to a butanoic acid moiety.
Uniqueness
4-([1,1’-Biphenyl]-4-yl)-3-aminobutanoic acid hydrochloride is unique due to the combination of its biphenyl and aminobutanoic acid components, which confer distinct chemical and biological properties. This compound’s ability to interact with both hydrophobic and polar environments makes it versatile for various applications in research and industry.
属性
分子式 |
C16H18ClNO2 |
|---|---|
分子量 |
291.77 g/mol |
IUPAC 名称 |
3-amino-4-(4-phenylphenyl)butanoic acid;hydrochloride |
InChI |
InChI=1S/C16H17NO2.ClH/c17-15(11-16(18)19)10-12-6-8-14(9-7-12)13-4-2-1-3-5-13;/h1-9,15H,10-11,17H2,(H,18,19);1H |
InChI 键 |
OBYYHHGRCZYCAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(CC(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



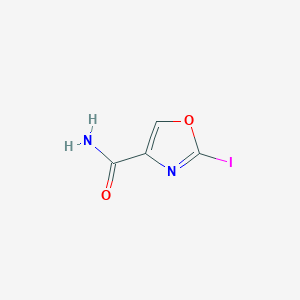
![7-Bromo-4-fluoropyrazolo[1,5-a]pyridine](/img/structure/B12973603.png)

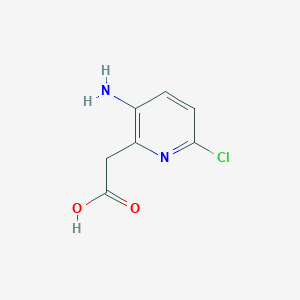

![2,2'-Diphenyl-[1,1'-binaphthalene]-4,4'-diamine](/img/structure/B12973621.png)
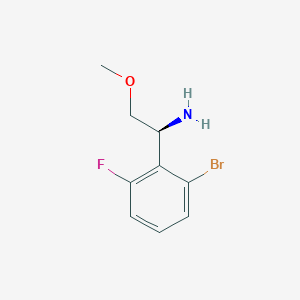


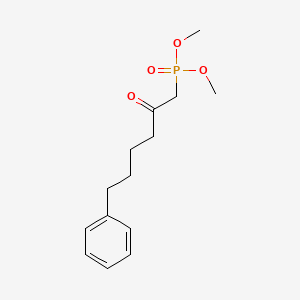
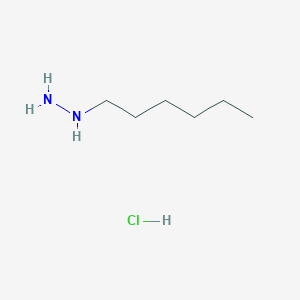
![6-Bromoimidazo[1,5-a]pyridine-7-carboxylic acid](/img/structure/B12973658.png)
